4-(3-Fluorophenyl)-4-hydroxycyclohexan-1-one
Overview
Description
4-(3-Fluorophenyl)-4-hydroxycyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a hydroxyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-4-hydroxycyclohexan-1-one typically involves the reaction of 3-fluorobenzaldehyde with cyclohexanone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration and subsequent reduction to yield the desired product. Common reagents used in this synthesis include sodium hydroxide, ethanol, and hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-4-hydroxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(3-Fluorophenyl)-4-oxocyclohexan-1-one.
Reduction: 4-(3-Fluorophenyl)-4-hydroxycyclohexanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Fluorophenyl)-4-hydroxycyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets. The hydroxyl and fluorophenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one: Similar structure but with the fluorine atom in the para position.
4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one: Similar structure with a chlorine atom instead of fluorine.
4-(3-Methylphenyl)-4-hydroxycyclohexan-1-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
4-(3-Fluorophenyl)-4-hydroxycyclohexan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
4-(3-fluorophenyl)-4-hydroxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCKMDRTWIMKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=CC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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